1-Phenyl-4-bromo-4-pentene-2-ol
Description
1-Phenyl-4-bromo-4-pentene-2-ol is an organobromine compound characterized by a pentene backbone substituted with a phenyl group at position 1, a bromine atom at position 4, and a hydroxyl group at position 2. Its structure combines an aromatic ring, a brominated alkene, and a secondary alcohol, making it a versatile intermediate in organic synthesis. The conjugated alkene system may facilitate cycloaddition or polymerization reactions. Despite its structural interest, direct experimental data on this compound are sparse in the provided evidence; thus, comparisons must rely on structurally analogous compounds (e.g., brominated phenols, alkenols) .
Properties
Molecular Formula |
C11H13BrO |
|---|---|
Molecular Weight |
241.12 g/mol |
IUPAC Name |
4-bromo-1-phenylpent-4-en-2-ol |
InChI |
InChI=1S/C11H13BrO/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,11,13H,1,7-8H2 |
InChI Key |
MYXBOBNIRGULCD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(CC1=CC=CC=C1)O)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 1-phenyl-4-bromo-4-pentene-2-ol with three structurally related compounds, emphasizing substituent effects, reactivity, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Observations :
- Bromine vs.
- Hydroxyl vs. Sulfonate : The hydroxyl group in the target compound is more acidic (pKa ~10–12) than the sulfonate group (strongly acidic, pKa <1), affecting solubility and reaction pathways .
- Alkene Conjugation: The pentene backbone in the target compound may promote Diels-Alder reactivity, unlike the saturated butanol chain in the fluorophenyl derivative .
Physicochemical Properties
- Solubility : The hydroxyl group in the target compound enhances water solubility relative to the sulfonate derivative, which is more lipophilic due to the aromatic sulfonate group .
- Thermal Stability : Brominated aromatics generally exhibit higher thermal stability (decomposition >200°C) compared to fluorinated derivatives, which may degrade at lower temperatures .
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